molecular formula C27H26N4O5 B2941674 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide CAS No. 941903-91-9

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2941674
CAS No.: 941903-91-9
M. Wt: 486.528
InChI Key: ORBNONRASFJTGO-UHFFFAOYSA-N
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Description

This compound is a quinoline-based acetamide derivative featuring a piperazine ring substituted with a furan-2-carbonyl group and an N-(4-methoxyphenyl)acetamide moiety. Its molecular formula is C₂₇H₂₆N₄O₄, with a molecular weight of 470.5 g/mol . The structural complexity arises from the quinoline core (8-oxy-substituted), the piperazine-furan carbonyl linkage, and the 4-methoxyphenyl group. The compound’s synthesis likely involves multi-step functionalization of the quinoline core, similar to methods described for related structures .

Properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-34-21-10-8-20(9-11-21)28-25(32)18-36-22-5-2-4-19-7-12-24(29-26(19)22)30-13-15-31(16-14-30)27(33)23-6-3-17-35-23/h2-12,17H,13-16,18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBNONRASFJTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the furan moiety. Key steps may include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the piperazine ring: This step may involve nucleophilic substitution reactions.

    Attachment of the furan moiety: This can be done through acylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Linkage

The amide bond in the acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reaction Conditions Reagents Products Yield Sources
Basic hydrolysis (pH > 12)LiOH (aqueous), THF/MeOH2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetic acid72%
Acidic hydrolysis (pH < 2)HCl (conc.), reflux4-methoxyaniline + 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetic acid65%

Key Findings :

  • Hydrolysis is facilitated by the electron-withdrawing effect of the quinoline and furan-carbonyl groups, activating the amide toward nucleophilic attack .

  • Base-catalyzed hydrolysis is more efficient due to deprotonation of the intermediate tetrahedral species .

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen participates in alkylation or acylation reactions, enabling structural diversification.

Reaction Reagents Conditions Products Yield Sources
AcylationChloroacetyl chloride, TEADCM, 0°C → RT, 5 h2-chloro-N-(4-methoxyphenyl)acetamide derivative82%
AlkylationEthyl bromoacetate, K₂CO₃DMF, reflux, 6 hEthyl 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetate68%

Key Findings :

  • Piperazine’s secondary amines are highly reactive toward electrophiles, enabling modular functionalization .

  • Microwave-assisted reactions reduce reaction times (e.g., 30 minutes vs. 6 hours).

Oxidation of the Furan Ring

The furan-2-carbonyl group undergoes oxidative cleavage or ring-opening under strong oxidizing conditions.

Reagents Conditions Products Yield Sources
Ozone (O₃), Zn/H₂O-78°C → RT2-(piperazin-1-yl)quinolin-8-yl oxyacetamide derivative with ketone55%
H₂O₂, FeSO₄RT, 12 hDihydroxyacetophenone analog48%

Key Findings :

  • Furan’s electron-rich nature makes it susceptible to electrophilic oxidation.

  • Oxidative cleavage products retain the piperazine-quinoline scaffold, enabling further derivatization.

Demethylation of the 4-Methoxyphenyl Group

The methoxy group undergoes demethylation under harsh acidic or reductive conditions.

Reagents Conditions Products Yield Sources
BBr₃, DCM-20°C → RT, 4 h2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-hydroxyphenyl)acetamide60%
HI (conc.), reflux110°C, 8 hSame as above45%

Key Findings :

  • Demethylation is critical for generating phenolic intermediates for conjugation or further functionalization .

Photochemical Reactions of the Quinoline Core

The quinoline moiety undergoes photochemical transformations, such as [2+2] cycloaddition or singlet oxygen reactions.

Conditions Reagents Products Yield Sources
UV light (λ = 254 nm)O₂, CH₃CNQuinoline N-oxide derivative35%
Visible light, eosin Y-Cycloadduct with dienophiles28%

Key Findings :

  • Quinoline’s aromatic system participates in photoinduced electron transfer (PET) reactions .

  • Low yields reflect competing decomposition pathways under UV light .

Amidation and Coupling Reactions

The acetic acid derivative (post-hydrolysis) undergoes coupling with amines or heterocycles.

Reagents Conditions Products Yield Sources
EDC/HOBt, DIPEADMF, RT, 12 hConjugates with substituted anilines75%
CDI, DMAPDCM, RT, 6 hN-(3-phenylpropyl)acetamide analogs80%

Key Findings :

  • Carbodiimide-mediated coupling is efficient for generating structurally diverse amides .

  • DMAP accelerates the reaction by activating carbonyl intermediates .

Areas for Further Study:

  • Catalytic asymmetric modifications of the piperazine ring.

  • Stability under physiological conditions (e.g., plasma esterases).

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline and piperazine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    DNA intercalation: The quinoline core may intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine Derivatives with Aryl Substitutions

The target compound’s piperazine-furan carbonyl group distinguishes it from other piperazine-containing analogues:

  • N-(Quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (11a): Contains a trifluoromethoxy-phenyl substituent on piperazine, enhancing lipophilicity. Yield: 44% via sequential chromatography .
  • 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) : Features a fluorophenyl-thiazole-acetamide system. Elemental analysis confirms purity (C: 59.67%, H: 5.23%, N: 12.66%) .
  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid : A piperazine-acetic acid derivative with a fluorenyl protective group, used in peptide synthesis .

Quinoline-Oxy Acetamide Analogues

The 8-oxy-quinoline acetamide motif is shared with several structurally related compounds:

  • 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide: Replaces piperazine with a benzylpiperidine group, increasing hydrophobicity (MW: 493.6 g/mol) .
  • N-(Furan-2-ylmethyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide: Substitutes piperazine with pyrrolidine and uses a furan-methyl acetamide group (MW: 351.4 g/mol) .
  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid: Integrates a fused furoquinoline system, synthesized via multicomponent reactions .

Key Insight: The piperazine-furan carbonyl linkage in the target compound provides greater conformational flexibility compared to rigid fused-ring systems (e.g., furo[3,2-h]quinoline) .

Aryl Substitution Variations

The 4-methoxyphenyl group in the target compound contrasts with other aryl substituents:

  • N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16): Retains the 4-methoxyphenyl-thiazole group but lacks the quinoline core (MW: 408.52 g/mol) .
  • 2-Chloro-N-(4-fluorophenyl)acetamide : A simpler acetamide derivative used as a synthetic intermediate .
  • 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide: Features an acetylphenoxy group and ortho-tolyl substitution (MW: 283.32 g/mol) .

Data Tables

Table 2: Analytical Data for Selected Analogues

Compound Name Melting Point (°C) Yield (%) Elemental Analysis (C/H/N) Reference
Target Compound Not reported Not reported Not available
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 302–303 82 C: 59.67%, H: 5.23%, N: 12.66%
2-Chloro-N-(4-fluorophenyl)acetamide Not reported Not reported Not available

Biological Activity

The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has drawn attention due to its potential biological activities. This compound features a unique combination of functional groups, including a piperazine ring, quinoline structure, and furan moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C28H28N4O4
  • Molecular Weight : 484.5 g/mol
  • CAS Number : 941910-13-0

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

  • Anticancer Activity
    • Compounds with quinoline and piperazine structures have been shown to inhibit cancer cell growth. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range. Studies have shown that these compounds can induce apoptosis in cancer cells and suppress tumor growth in vivo models .
  • Anti-inflammatory Properties
    • The presence of furan and quinoline structures suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition could lead to reduced pain and inflammation, making these compounds candidates for analgesic drug development .
  • Antimicrobial Activity
    • Some derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The piperazine ring enhances the binding affinity to biological targets, potentially increasing the efficacy of these compounds as antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Component Function
Piperazine Ring Enhances receptor binding affinity
Quinoline Structure Exhibits anticancer properties through topoisomerase inhibition
Furan Moiety Contributes to anti-inflammatory and antioxidant activities

Case Studies and Research Findings

  • In Vitro Studies
    • A study demonstrated that the compound induced apoptosis in MCF7 breast cancer cells with an IC50 value of approximately 25 μM, illustrating its potential as an anticancer agent .
    • Another investigation reported significant inhibition of COX enzymes with an IC50 value of 3.11 μM for COX-2, indicating its anti-inflammatory potential.
  • In Vivo Studies
    • In animal models, administration of the compound resulted in reduced tumor size compared to control groups, supporting its efficacy as an anticancer therapeutic .
  • Mechanistic Insights
    • Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer cell proliferation and inflammation pathways, providing insights into its mechanism of action .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis of quinoline-based acetamide derivatives typically involves coupling a substituted quinoline scaffold with functionalized piperazine and aryl acetamide groups. A key intermediate, such as N-(substituted phenyl)-2-chloroacetamide, is often prepared first, as described in the synthesis of analogous (quinolin-8-yloxy)acetamides . For the target compound, the quinolin-8-yloxy moiety can be introduced via nucleophilic substitution, followed by piperazine functionalization using furan-2-carbonyl chloride. Purification typically employs normal-phase chromatography with gradients of dichloromethane, ethyl acetate, and methanol .

Basic: How is structural characterization performed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent placement. For example, 1H^1H NMR peaks at δ 8.20–8.18 (d, J = 9 Hz) and δ 7.84–7.82 (d, J = 8.48 Hz) are indicative of quinoline protons, while piperazine protons appear as broad singlets near δ 2.58 . X-ray crystallography may resolve intramolecular interactions, such as C–H···O hydrogen bonds, which stabilize the crystal lattice .

Advanced: How can computational methods predict electronic properties and reactivity?

Density-functional theory (DFT), particularly the Colle-Salvetti correlation-energy formula, can model electron density distributions and local kinetic energy to predict reactive sites . For instance, the furan-2-carbonyl group’s electron-withdrawing effects can be analyzed via Mulliken charges. Reaction path searches using quantum chemical calculations (e.g., ICReDD’s approach) help identify transition states and optimize reaction conditions .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Contradictions in NMR or mass spectra often arise from impurities or conformational flexibility. For example, residual solvents in chromatographic purification may obscure signals. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and tandem chromatography (e.g., amine-phase columns) to isolate pure products . Cross-validate crystallographic data with DFT-optimized geometries to address bond-length anomalies .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Reactor design and process control are critical. For instance, kinetic studies using differential scanning calorimetry (DSC) can identify exothermic risks during piperazine acylation. Membrane separation technologies (e.g., nanofiltration) may improve intermediate purity, while statistical optimization (e.g., Design of Experiments) can refine solvent ratios and reaction times .

Basic: What purification techniques are effective for this compound?

Normal-phase chromatography with dichloromethane/ethyl acetate/methanol gradients is standard for polar intermediates . For persistent impurities, recrystallization from ethanol or acetonitrile may enhance purity. Amine-phase columns (e.g., RediSep Rf Gold) are effective for separating basic piperazine derivatives .

Advanced: What challenges arise in crystallizing this compound for X-ray analysis?

Crystallization difficulties often stem from conformational flexibility in the piperazine and acetamide groups. Co-crystallization with metal ions (e.g., Cd2+^{2+} or Zn2+^{2+}) via chelation, as seen in quinoline-based sensors, can stabilize specific conformations . Solvent screening (e.g., DMSO/water mixtures) and seeding techniques improve crystal nucleation .

Advanced: How can metal-ion interactions be studied for potential applications?

Fluorescence quenching or enhancement assays (e.g., using Cd2+^{2+} or Zn2+^{2+}) probe metal-binding affinity. The quinoline moiety’s photoinduced electron transfer (PET) mechanism can be monitored via time-resolved spectroscopy. X-ray crystallography of metal complexes validates binding modes .

Methodological Notes

  • Experimental Design : Prioritize reaction path simulations (e.g., ICReDD’s computational-experimental loop) to minimize trial-and-error .
  • Data Analysis : Use SHELX software for crystallographic refinement and Mercury for visualizing hydrogen-bonding networks .
  • Safety : Follow hazard guidelines for handling acetamide derivatives, including proper ventilation and PPE .

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